An In-depth Technical Guide to the Physicochemical Properties of 2-Anilinoacetophenone
An In-depth Technical Guide to the Physicochemical Properties of 2-Anilinoacetophenone
Introduction
2-Anilinoacetophenone, an aromatic keto-amine, serves as a pivotal structural motif and versatile intermediate in synthetic organic chemistry. Its unique combination of a reactive ketone and a nucleophilic secondary amine within the same molecule makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core physicochemical properties of 2-Anilinoacetophenone, offering researchers, scientists, and drug development professionals a detailed reference for its characterization and application. The subsequent sections will delve into its molecular identity, key physical and chemical properties, detailed experimental protocols for its characterization, and insights into its reactivity and stability.
Molecular Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. 2-Anilinoacetophenone is systematically identified by the following descriptors:
| Identifier | Value |
| IUPAC Name | 2-(phenylamino)acetophenone |
| CAS Number | 605-33-4 |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol |
The structural arrangement of 2-Anilinoacetophenone, featuring a phenylamino group at the alpha position to a carbonyl, is depicted below. This structure is fundamental to its chemical behavior, influencing its reactivity, polarity, and spectroscopic signature.
Caption: Chemical structure of 2-Anilinoacetophenone.
Core Physicochemical Properties
The utility of a chemical compound in research and development is largely dictated by its physicochemical properties. These parameters govern its behavior in different environments and are critical for designing synthetic routes, purification strategies, and formulation processes.
| Property | Value | Source |
| Appearance | Solid | General Observation |
| Melting Point | 70 °C | [1] |
| Boiling Point | 195 °C at 12 Torr | [1] |
| pKa (Predicted) | 2.86 ± 0.50 | [1] |
Note: The provided pKa is a predicted value. For applications where precise pH control is critical, experimental determination is strongly recommended.
Solubility Profile
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Sparingly soluble to insoluble in water due to the dominance of its two large hydrophobic phenyl rings.
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Soluble in a range of organic solvents , particularly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and chlorinated solvents like chloroform and dichloromethane. It is also expected to have moderate to good solubility in alcohols such as methanol and ethanol, and ethers like tetrahydrofuran (THF).
For precise applications, experimental determination of solubility is essential.
Spectroscopic Fingerprint
The structural features of 2-Anilinoacetophenone give rise to a unique spectroscopic signature, which is indispensable for its identification and characterization. While specific experimental spectra for 2-Anilinoacetophenone are not widely published, data from the closely related analog, 2'-Aminoacetophenone , provides a strong basis for interpretation.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (N-H) proton. The aromatic region will likely be complex due to overlapping signals.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (downfield, ~190-200 ppm), the aromatic carbons, and the methylene carbon.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:
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N-H Stretch: A sharp to moderately broad peak in the region of 3300-3500 cm⁻¹.
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C=O Stretch: A strong, sharp peak around 1680-1700 cm⁻¹, characteristic of an aryl ketone.
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C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.
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Aromatic C-H and C=C Stretches: Multiple peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Experimental Protocols for Key Characterization
To ensure scientific rigor, the following sections provide detailed, self-validating protocols for the experimental determination of solubility and pKa.
Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.
Caption: Workflow for solubility determination.
Methodology:
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Preparation of Saturated Solution: Add an excess amount of 2-Anilinoacetophenone to a known volume of the chosen solvent (e.g., water, ethanol, chloroform) in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
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Equilibration: Place the vial in a shaker or on a magnetic stirrer within a constant-temperature bath (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
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Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a high speed.
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Sample Preparation and Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
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Data Analysis: Calculate the concentration of 2-Anilinoacetophenone in the original saturated solution, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a robust and cost-effective method for determining the acid dissociation constant (pKa) of a compound.
Caption: Process for pKa determination via potentiometric titration.
Methodology:
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Preparation of Analyte Solution: Accurately weigh a sample of 2-Anilinoacetophenone and dissolve it in a suitable co-solvent system (e.g., a mixture of water and methanol) to ensure solubility.
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Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated combination pH electrode into the solution and allow the reading to stabilize.
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Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. After each addition, record the pH of the solution.
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Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve.
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pKa Calculation: Determine the equivalence point of the titration (the point of maximum slope on the curve). The pKa is the pH at the half-equivalence point, where half of the amine groups have been protonated.
Reactivity, Stability, and Applications
Reactivity and Synthetic Applications
The bifunctional nature of 2-Anilinoacetophenone makes it a valuable precursor in heterocyclic synthesis. The presence of both a nucleophilic secondary amine and an electrophilic carbonyl group allows for a variety of intramolecular cyclization reactions.
A prominent application is in the synthesis of quinolines , a class of heterocycles with a broad range of biological activities. For instance, 2-Anilinoacetophenone can undergo condensation and cyclization reactions with various carbonyl compounds to form substituted quinolines.
Furthermore, it can be utilized in domino reactions. For example, the copper-catalyzed domino oxidative cyclization of 2-aminoacetophenones can lead to the formation of tryptanthrin derivatives, which are another class of biologically important alkaloids.[2]
Chemical Stability
The chemical stability of 2-Anilinoacetophenone is an important consideration for its storage and handling. As with many organic compounds, it may be susceptible to degradation under certain conditions:
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Heat: Prolonged exposure to high temperatures can potentially lead to thermal decomposition.[2]
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Light: Aromatic amines and ketones can be sensitive to light, which may induce photochemical reactions.[2] Therefore, it is advisable to store the compound in a cool, dark place.
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Oxidizing Agents: The amine functionality can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.
For long-term storage, it is recommended to keep 2-Anilinoacetophenone in a tightly sealed container in a cool, dry, and dark environment.
Safety and Handling
Based on safety data for the related compound 2-aminoacetophenone, 2-Anilinoacetophenone should be handled with care in a well-ventilated area.[3] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area with plenty of water.[3]
Conclusion
2-Anilinoacetophenone is a compound of significant interest due to its versatile chemical nature and its role as a building block in organic synthesis. This guide has provided a detailed overview of its fundamental physicochemical properties, including its molecular identity, physical characteristics, and spectroscopic profile. While some experimental data, such as a precise pKa and quantitative solubility in various solvents, are not extensively documented, this guide has furnished detailed, industry-standard protocols for their determination. A deeper understanding of its reactivity in cyclization reactions and its stability profile further enhances its utility for researchers in drug discovery and chemical development.
References
- Kommula, S. R., et al. (2015). Domino Oxidative Cyclization of 2-Aminoacetophenones for the One-Pot Synthesis of Tryptanthrin Derivatives. European Journal of Organic Chemistry, 2015(34), 7469-7472.
